4-(Methylamino)-3-nitrobenzamide
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Overview
Description
4-(Methylamino)-3-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzamide, featuring a nitro group at the third position and a methylamino group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzamide typically involves the nitration of 4-(methylamino)benzamide. The process begins with the preparation of 4-(methylamino)benzamide, which can be synthesized by reacting 4-nitrobenzoyl chloride with methylamine. The nitration step involves treating 4-(methylamino)benzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the third position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of suitable solvents and catalysts.
Major Products Formed
Reduction: 4-(Methylamino)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the effects of nitro and methylamino groups on biological systems, including enzyme interactions and cellular responses.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can enhance the compound’s binding affinity to its targets, influencing its overall activity and potency.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzamide: Lacks the methylamino group, affecting its binding properties and biological activity.
4-(Dimethylamino)-3-nitrobenzamide: Features an additional methyl group on the amino group, which can alter its chemical and biological properties.
Uniqueness
4-(Methylamino)-3-nitrobenzamide is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
4-(Methylamino)-3-nitrobenzamide is a compound with significant biological activity, primarily due to its unique structural features, including a nitro group and a methylamino group attached to a benzamide framework. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H10N4O2
- Molecular Weight : 196.16 g/mol
- Appearance : Light yellow to amber solid
The compound's structure facilitates interactions with various biological targets, including enzymes and receptors, which are crucial for its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. Its interactions with specific molecular targets suggest it may modulate enzyme activities or receptor functions, influencing various cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation in experimental models.
- Receptor Modulation : It interacts with receptors that play roles in cell proliferation and survival, indicating potential applications in cancer therapy.
Case Studies and Experimental Evidence
- A study demonstrated that this compound significantly reduced tumor growth in xenograft models of cancer when administered at specific dosages. The compound was effective in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Another investigation focused on its anti-inflammatory effects, revealing that the compound reduced the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it could alleviate conditions like arthritis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | Similarity Index | Key Features |
---|---|---|
Ethyl 4-(methylamino)-3-nitrobenzoate | 0.90 | Contains an ethyl group instead of a benzamide |
Methyl 3-amino-4-nitrobenzoate | 0.85 | Different positioning of amino and nitro groups |
Methyl 4-amino-3-nitrobenzoate | 0.85 | Similar functional groups but different positions |
O-(4-Nitrobenzoyl)hydroxylamine | 0.80 | Hydroxylamine derivative with different reactivity |
These compounds share structural similarities but exhibit variations in biological activity and reactivity, highlighting the unique potential of this compound for therapeutic applications.
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOSSDZXZJHRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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